molecular formula C17H16N4O3S B6080155 N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide

N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide

Cat. No. B6080155
M. Wt: 356.4 g/mol
InChI Key: VICSJIFSDVCYPD-UHFFFAOYSA-N
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Description

N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide, also known as NSC745887, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide is its selectivity towards cancer cells, which makes it a promising candidate for targeted therapy. However, its limited solubility in water and low bioavailability are some of the limitations for lab experiments.

Future Directions

Further studies are needed to optimize the synthesis method of N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide to improve its solubility and bioavailability. Additionally, the potential of this compound as a combination therapy with other anti-cancer agents should be explored. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its anti-cancer effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients.

Synthesis Methods

N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-(1H-pyrazol-1-yl)aniline with p-toluenesulfonyl chloride, followed by the reaction with 4-aminobenzoyl chloride and acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide has been studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[4-[(4-pyrazol-1-ylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-13(22)19-14-3-5-15(6-4-14)20-25(23,24)17-9-7-16(8-10-17)21-12-2-11-18-21/h2-12,20H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICSJIFSDVCYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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